Boiling Point and Density vs. Meta- and Para-Acetyl Analogues
The ortho-acetyl substitution in 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde yields a distinct physicochemical profile relative to its meta- and para-substituted isomers. While experimental boiling point data for the ortho isomer remain unpublished, the meta isomer (CAS 637728-09-7) exhibits a predicted boiling point of 405.2±40.0 °C and density of 1.185±0.06 g/cm³ . The para isomer (CAS 57268-39-0) shows an experimentally determined boiling point of 384.3±32.0 °C at 760 mmHg . These differences reflect altered dipole moments and intermolecular packing driven by acetyl group orientation, and similar magnitude deviations are expected for the ortho isomer, enabling unambiguous identity confirmation and chromatographic separation from its positional analogues .
| Evidence Dimension | Boiling point (positional isomer comparison) |
|---|---|
| Target Compound Data | Not yet published; structurally predicted to differ from meta and para isomers based on dipole orientation |
| Comparator Or Baseline | 5-(3-Acetylphenyl)furan-2-carbaldehyde (meta): 405.2±40.0 °C (predicted) ; 5-(4-Acetylphenyl)furan-2-carbaldehyde (para): 384.3±32.0 °C at 760 mmHg |
| Quantified Difference | Para vs. meta ΔBP ≈ 20.9 °C; ortho isomer expected within this differential range based on regioisomeric principles |
| Conditions | Predicted values (ACD/Labs) vs. experimental determination at 760 mmHg |
Why This Matters
Procurement of an incorrect positional isomer can lead to unrecognized chemical identity errors; the ortho isomer's distinct boiling point range supports identity verification and chromatographic method development.
